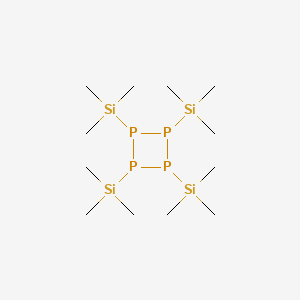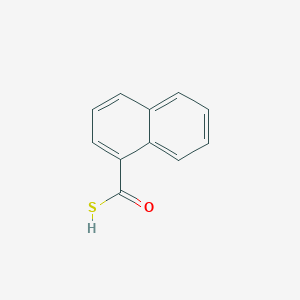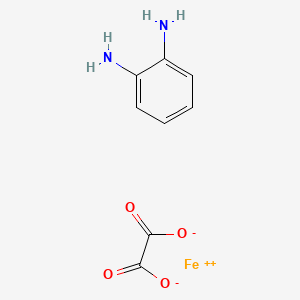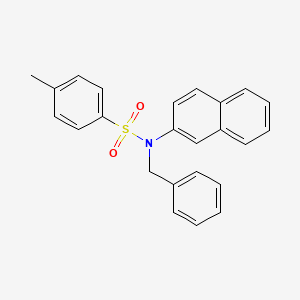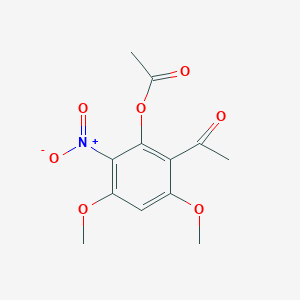
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is an organic compound with a complex structure It is characterized by the presence of acetyl, methoxy, and nitro functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate typically involves multiple steps. One common method includes the nitration of 3,5-dimethoxyacetophenone followed by acetylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl and methoxy groups can also influence the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-3,5-dimethoxyacetophenone: Similar structure but without the acetyl group, affecting its chemical properties and applications.
Uniqueness
2-Acetyl-3,5-dimethoxy-6-nitrophenyl acetate is unique due to the combination of acetyl, methoxy, and nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
81325-90-8 |
|---|---|
Formule moléculaire |
C12H13NO7 |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
(2-acetyl-3,5-dimethoxy-6-nitrophenyl) acetate |
InChI |
InChI=1S/C12H13NO7/c1-6(14)10-8(18-3)5-9(19-4)11(13(16)17)12(10)20-7(2)15/h5H,1-4H3 |
Clé InChI |
HKYZWBKNEOZMJW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1OC)OC)[N+](=O)[O-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


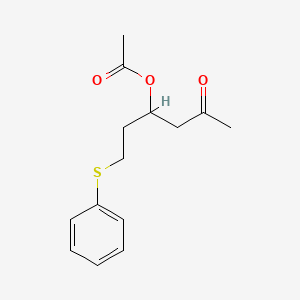
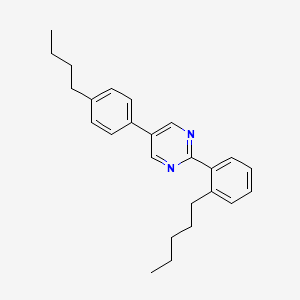
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
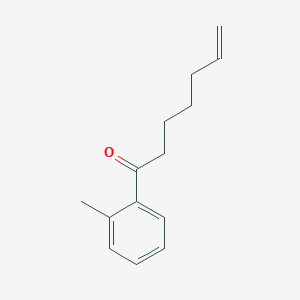
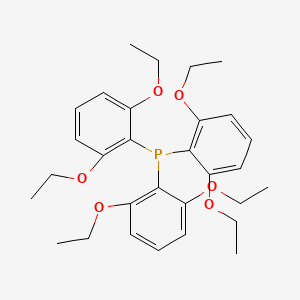
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


